Vindolina

Descripción general

Descripción

Compuesto 1 de activación de procaspasa, comúnmente conocido como PAC1, es un compuesto químico sintetizado que induce selectivamente la apoptosis en células cancerosas. Fue descubierto en el laboratorio del profesor Paul Hergenrother en la Universidad de Illinois en Urbana-Champaign. PAC1 ha ganado una atención significativa debido a su capacidad para activar la procaspasa-3, una forma inactiva de la enzima caspasa-3, que juega un papel crucial en la fase de ejecución de la apoptosis celular .

Aplicaciones Científicas De Investigación

El compuesto 1 de activación de procaspasa tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta de investigación para estudiar los mecanismos de la apoptosis y el papel de las caspasas en la muerte celular.

Biología: Se utiliza para investigar las vías celulares implicadas en la apoptosis y para identificar posibles dianas terapéuticas para el tratamiento del cáncer.

Medicina: Ha demostrado un potencial como agente anticancerígeno y actualmente se está evaluando en ensayos clínicos para el tratamiento de varios tipos de cáncer, incluido el glioblastoma y los tumores neuroendocrinos

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de los mecanismos de resistencia a los medicamentos en las células cancerosas.

Mecanismo De Acción

El compuesto 1 de activación de procaspasa ejerce sus efectos activando la procaspasa-3, una forma inactiva de la enzima caspasa-3. El compuesto quelata iones de zinc, que normalmente inhiben la procaspasa-3. Al eliminar esta inhibición, el compuesto 1 de activación de procaspasa permite que la procaspasa-3 se convierta en caspasa-3 activa. La caspasa-3 activa luego inicia una cascada de eventos que conducen a la apoptosis o muerte celular programada .

Análisis Bioquímico

Biochemical Properties

Vindoline interacts with several enzymes and proteins in its biochemical reactions. The terminal steps in the biosynthesis of vindoline are catalyzed by separate acetyl coenzyme A-dependent O-acetyltransferases in Madagascar periwinkle . Two genes were isolated that had 63% nucleic acid identity and whose deduced amino acid sequences were 78% identical . These enzymes are named minovincinine-19-O-acetyltransferase (MAT) and deacetylvindoline-4-O-acetyltransferase (DAT) because they catalyze the 19-O-acetylation of indole alkaloids such as minovincinine and hörammericine and the 4-O-acetylation of deacetylvindoline, respectively .

Cellular Effects

The effects of vindoline on various types of cells and cellular processes are significant. The coincident expression of tryptophan decarboxylase, strictosidine synthase, and MAT within root cortical cells suggests that the entire pathway for the biosynthesis of tabersonine and its substituted analogs occurs within these cells . This indicates that vindoline influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Vindoline exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The biosynthesis of vindoline from tabersonine starts from the hydroxylation by the tabersonine 16-hydroxylase 2 (T16H2), followed by O-methylation by the 16-hydroxytabersonine O-methyltransferase (16OMT), resulting in the formation of 16-hydroxytabersonine and 16-methoxytabersonine, respectively .

Temporal Effects in Laboratory Settings

The changes in the effects of vindoline over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. Assays were carried out as described in experimental procedures, containing either 0.17 μg of rDAT or 6.0 μg of rMAT, respectively, along with 20 μM deacetylvindoline .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del compuesto 1 de activación de procaspasa implica varios pasos. El intermedio clave es el 2-(4-bencilpiperazin-1-il)-N-[(2-hidroxi-3-prop-2-enil-fenil)metilideneamino]acetamida. La ruta sintética generalmente implica los siguientes pasos:

Formación del derivado de piperazina: El paso inicial implica la reacción de piperazina con cloruro de bencilo para formar 4-bencilpiperazina.

Formación del derivado de acetamida: El siguiente paso implica la reacción de 4-bencilpiperazina con cloruro de cloroacetilo para formar 2-(4-bencilpiperazin-1-il)acetamida.

Formación del compuesto final: El paso final implica la reacción de 2-(4-bencilpiperazin-1-il)acetamida con 2-hidroxi-3-prop-2-enil-benzaldehído en condiciones básicas para formar el compuesto 1 de activación de procaspasa.

Métodos de producción industrial

La producción industrial del compuesto 1 de activación de procaspasa sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto 1 de activación de procaspasa experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el grupo hidroxilo fenólico.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo imina, convirtiéndolo en una amina.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo bencilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los nucleófilos comunes incluyen aminas y tioles.

Principales productos formados

Oxidación: El principal producto formado es el derivado de quinona correspondiente.

Reducción: El principal producto formado es el derivado de amina correspondiente.

Sustitución: Los principales productos formados son los derivados de bencilo sustituidos.

Comparación Con Compuestos Similares

El compuesto 1 de activación de procaspasa es único en su capacidad de activar selectivamente la procaspasa-3 e inducir la apoptosis en células cancerosas. Los compuestos similares incluyen:

B-PAC-1: Un derivado del compuesto 1 de activación de procaspasa con mayor potencia y selectividad para la procaspasa-3.

TRAIL: Ligando inductor de apoptosis relacionado con el factor de necrosis tumoral, que induce la apoptosis al unirse a los receptores de muerte en la superficie celular.

Activadores de caspasa: Otros compuestos de molécula pequeña que activan las caspasas e inducen la apoptosis, como PAC-2 y PAC-3

El compuesto 1 de activación de procaspasa destaca por su activación directa de la procaspasa-3 y su potencial para su uso en terapias combinadas para mejorar la eficacia de otros agentes anticancerígenos.

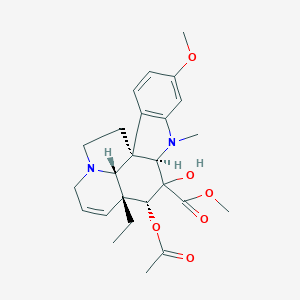

Propiedades

Número CAS |

2182-14-1 |

|---|---|

Fórmula molecular |

C25H32N2O6 |

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

methyl (1S,10R,12S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20?,21?,23-,24-,25+/m0/s1 |

Clave InChI |

CXBGOBGJHGGWIE-KVNPHLGMSA-N |

SMILES |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

SMILES isomérico |

CC[C@]12C=CCN3C1[C@@]4(CC3)C([C@@](C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

SMILES canónico |

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C |

Apariencia |

Powder |

Key on ui other cas no. |

2182-14-1 |

Pictogramas |

Health Hazard |

Sinónimos |

(2β,3β,4β,5α,12β,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-1-methyl-aspidospermidine-3-carboxylic Acid Methyl Ester; (-)-Vindoline; NSC 91994; Vindolin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

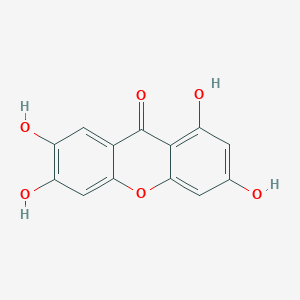

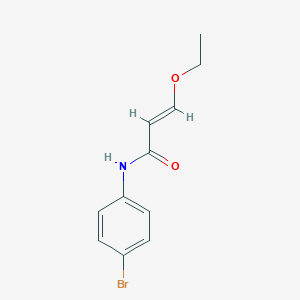

Feasible Synthetic Routes

Q1: Where is vindoline primarily synthesized in the Catharanthus roseus plant?

A1: Vindoline biosynthesis is compartmentalized within the Catharanthus roseus plant. Early steps in the pathway, including the synthesis of the precursor 16-methoxytabersonine, occur predominantly in leaf epidermal cells. [] This precursor is then transported to other cell types within the leaf, such as mesophyll, idioblast, and laticifer cells, where the final enzymatic transformations to vindoline take place. []

Q2: What is the role of light in vindoline biosynthesis?

A2: Light plays a crucial role in regulating vindoline biosynthesis. Studies have shown that light exposure induces the activity of key enzymes involved in the vindoline pathway, such as deacetylvindoline 4-O-acetyltransferase (DAT). [, ] Phytochrome, a photoreceptor, has been implicated in this light-mediated induction of DAT activity. [] Light exposure can also influence the transcription levels of genes involved in vindoline biosynthesis, such as tabersonine 16-hydroxylase (T16H) and deacetoxyvindoline 4-hydroxylase (D4H). [, , ]

Q3: Does polyploidy affect vindoline accumulation in Catharanthus roseus?

A3: Research suggests that polyploidy can influence vindoline accumulation in Catharanthus roseus. A study found that a callus line induced from a tetraploid leaf accumulated higher levels of vindoline compared to diploid callus cultures. [] This suggests that polyploidy may enhance vindoline biosynthesis, potentially by influencing chlorophyll content or chloroplast development. []

Q4: What is the key enzymatic step initiating vindoline biosynthesis?

A5: The hydroxylation of tabersonine at the C-16 position, catalyzed by tabersonine 16-hydroxylase (T16H), is the crucial first step in the seven-step pathway leading to vindoline from tabersonine. [] Interestingly, two distinct cytochrome P450 isoforms, CYP71D12 (T16H1) and CYP71D351 (T16H2), have been identified to possess T16H activity. []

Q5: How is the expression of T16H isoforms regulated?

A6: The two T16H isoforms exhibit distinct expression patterns. T16H1 expression is limited to flowers and undifferentiated cells, whereas T16H2 expression aligns with other vindoline biosynthetic genes, peaking in young leaves. [] This suggests organ-dependent regulation of tabersonine 16-hydroxylation. []

Q6: What is the role of tabersonine 3-oxygenase (T3O) and tabersonine 3-reductase (T3R) in vindoline biosynthesis?

A7: T3O and T3R work in concert to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, a key intermediate in vindoline biosynthesis from tabersonine. [] T3O, a cytochrome P450 enzyme, catalyzes the initial oxidation step, while T3R, an alcohol dehydrogenase, catalyzes the subsequent reduction. [] Importantly, these enzymes seem to function in a tightly coupled manner, as the T3O reaction product is an epoxide that cannot be utilized by T3R alone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.